molecular formula C10H11ClN2O3 B13875341 5-Chloro-2-cyclopropyl-4-methoxy-6-methoxycarbonyl-pyrimidine

5-Chloro-2-cyclopropyl-4-methoxy-6-methoxycarbonyl-pyrimidine

Cat. No.: B13875341
M. Wt: 242.66 g/mol
InChI Key: NXTXQHJSXYHFTQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-cyclopropyl-6-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-cyclopropyl-6-methoxypyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-cyclopropyl-6-methoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-cyclopropyl-6-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-chloro-2-cyclopropyl-6-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-cyclopropyl-6-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
  • Methyl 2-chloro-6-methoxypyridine-4-carboxylate

Uniqueness

Methyl 5-chloro-2-cyclopropyl-6-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

methyl 5-chloro-2-cyclopropyl-6-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C10H11ClN2O3/c1-15-9-6(11)7(10(14)16-2)12-8(13-9)5-3-4-5/h5H,3-4H2,1-2H3

InChI Key

NXTXQHJSXYHFTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1Cl)C(=O)OC)C2CC2

Origin of Product

United States

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